N-Fmoc-(R)-3-trifluoromethyl-homophenylalanine
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Overview
Description
N-Fmoc-®-3-trifluoromethyl-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino group, a trifluoromethyl group at the 3-position, and a homophenylalanine backbone. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-®-3-trifluoromethyl-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of ®-3-trifluoromethyl-homophenylalanine is protected using the Fmoc group.
Industrial Production Methods
In an industrial setting, the production of N-Fmoc-®-3-trifluoromethyl-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-3-trifluoromethyl-homophenylalanine are reacted with Fmoc-Cl under controlled conditions.
Automated Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-®-3-trifluoromethyl-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include:
Free Amino Acid: Obtained after Fmoc deprotection.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
N-Fmoc-®-3-trifluoromethyl-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: It is employed in the development of peptide-based hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-®-3-trifluoromethyl-homophenylalanine involves:
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-®-3-methyl-homophenylalanine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-Fmoc-®-3-chloro-homophenylalanine: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
N-Fmoc-®-3-trifluoromethyl-homophenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable in the synthesis of peptides with specific characteristics .
Properties
Molecular Formula |
C26H22F3NO4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32) |
InChI Key |
DARGKBQEWQXUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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